2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene
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Overview
Description
The compound “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group attached to a benzyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 2-Benzyloxybenzaldehyde have been synthesized and characterized by various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzene ring with benzyloxy, difluoro, and methoxy substituents. The exact structure and conformation would depend on the positions of these substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds like 2-Benzyloxybenzaldehyde have properties such as a density of 1.1±0.1 g/cm^3, boiling point of 359.0±17.0 °C at 760 mmHg, and a refractive index of 1.607 .Future Directions
The future directions for research on “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” could include further exploration of its synthesis, chemical reactions, and potential biological activity. Studies on similar compounds have explored UV-induced conformational changes and interactions with biological targets .
Mechanism of Action
- The primary target of this compound is likely a specific protein or enzyme within cells. Unfortunately, specific information about its exact target remains elusive in the available literature .
- It could potentially undergo oxidation or reduction reactions, affecting its reactivity and interactions with cellular components .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
It is known that the compound has fluorescence sensing properties towards secondary chemical explosives, such as picric acid, and pH sensing . This suggests that 2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene may interact with certain enzymes, proteins, and other biomolecules in a way that influences these biochemical reactions.
Cellular Effects
In terms of cellular effects, this compound derivatives have been found to be potent inhibitors of CARM1, a protein involved in various cancer types . These derivatives have shown notable antiproliferative effects against melanoma cell lines , indicating that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that the compound interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1,4-difluoro-2-methoxy-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c1-17-13-11(15)7-8-12(16)14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYRHOISHMPTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OCC2=CC=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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